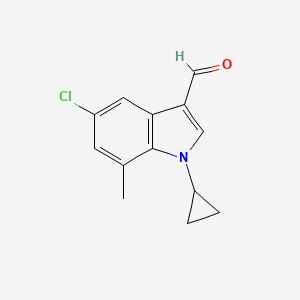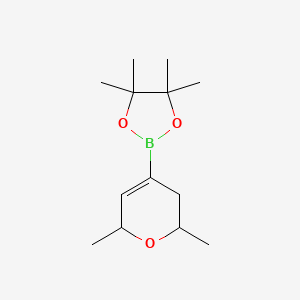
2-Methoxy-1-(4-(Trifluormethoxy)phenyl)ethanol
Übersicht
Beschreibung
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is a useful research compound. Its molecular formula is C10H11F3O3 and its molecular weight is 236.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere wissenschaftliche Forschungsanwendungen gefunden, die sich auf Verbindungen beziehen, die die 4-(Trifluormethoxy)phenyl-Gruppe enthalten, die Teil der Verbindung „2-Methoxy-1-(4-(Trifluormethoxy)phenyl)ethanol“ ist. Im Folgenden sind einige einzigartige Anwendungen aufgeführt, die in separate Abschnitte unterteilt sind:
Elektrochrome Materialien
Verbindungen mit der 4-(Trifluormethoxy)phenyl-Gruppe wurden bei der Entwicklung elektrochromer Materialien eingesetzt. Diese Materialien ändern ihre Farbe, wenn eine elektrische Ladung angelegt wird, was für intelligente Fenster, Displays und energiearme Geräte nützlich sein kann .
Synthese von Trifluormethylethern
Ein alternativer Ansatz zur Synthese sowohl von Alkyl- als auch von Aryltrifluormethylethern beinhaltet die oxidative Entschwefelung-Fluorierung von Xanthaten. Diese Methode verwendet N-Halogenimide als Oxidationsmittel und ein komplexes Pyridin-HF als Fluoratomquelle, was für die Synthesewege relevant sein könnte, die „this compound“ involvieren .
Inhibitoren der humanen löslichen Epoxidhydrolase
Die 4-(Trifluormethoxy)phenyl-Gruppe wurde in Bis-Harnstoffverbindungen integriert, die vielversprechend als Inhibitoren der humanen löslichen Epoxidhydrolase sind. Dieses Enzym ist am Metabolismus von Fettsäuren beteiligt und hat Auswirkungen auf verschiedene Krankheiten .
Trifluormethoxylierungsreagenzien
Kürzlich erzielte Fortschritte bei Trifluormethoxylierungsreagenzien haben CF3O-haltige Verbindungen zugänglicher gemacht. Diese Reagenzien sind entscheidend für die Einführung der Trifluormethoxygruppe in verschiedene Moleküle, möglicherweise auch in „this compound“, für verschiedene Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .
Wirkmechanismus
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemische Analyse
Biochemical Properties
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides to diols. The interaction between 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol and sEH is characterized by the formation of hydrogen bonds within the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving epoxide hydrolase activity. By inhibiting sEH, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol can modulate the levels of signaling molecules such as epoxyeicosatrienoic acids (EETs), which play a role in anti-inflammatory and vasodilatory responses . Furthermore, this compound may affect gene expression and cellular metabolism by altering the activity of key enzymes and regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol exerts its effects through specific binding interactions with biomolecules. The inhibition of soluble epoxide hydrolase by this compound involves the formation of hydrogen bonds and other non-covalent interactions within the enzyme’s active site . This binding prevents the enzyme from catalyzing the hydrolysis of epoxides, leading to an accumulation of epoxyeicosatrienoic acids and subsequent modulation of cellular signaling pathways. Additionally, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the inhibitory effects on soluble epoxide hydrolase and the resulting changes in cellular function can persist for extended periods, indicating the potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol in animal models vary with different dosages. At lower doses, this compound has been shown to effectively inhibit soluble epoxide hydrolase without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or other adverse outcomes. It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is involved in metabolic pathways related to the metabolism of epoxides. The primary enzyme interacting with this compound is soluble epoxide hydrolase, which catalyzes the conversion of epoxides to diols . By inhibiting this enzyme, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol can alter the metabolic flux and levels of metabolites such as epoxyeicosatrienoic acids, thereby influencing various physiological processes.
Transport and Distribution
Within cells and tissues, 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects . The distribution of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
The subcellular localization of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize within the cytoplasm and nucleus, where it can interact with enzymes, transcription factors, and other regulatory proteins . The localization of 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethanol within these subcellular compartments is crucial for its activity and function.
Eigenschaften
IUPAC Name |
2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c1-15-6-9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWPCASUEHITRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214798 | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476729-68-6 | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476729-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Methoxymethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)

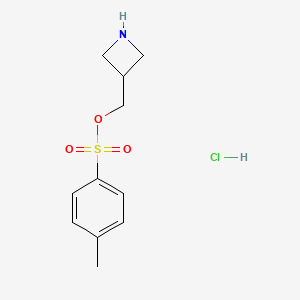
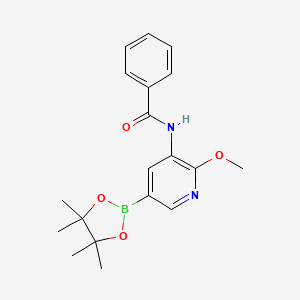


![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)
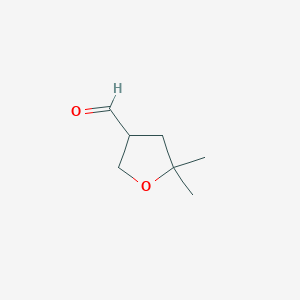
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
